molecular formula C7H15NS B3034665 [2-(Cyclopentylthio)ethyl]amine CAS No. 204129-50-0

[2-(Cyclopentylthio)ethyl]amine

Cat. No.: B3034665
CAS No.: 204129-50-0
M. Wt: 145.27 g/mol
InChI Key: WUBBSMWTJGXZFI-UHFFFAOYSA-N
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Description

[2-(Cyclopentylthio)ethyl]amine is a sulfur-containing ethylamine derivative characterized by a cyclopentylthio (-S-cyclopentyl) group attached to the ethyl backbone. This compound combines the nucleophilic properties of the amine group with the hydrophobic and steric effects of the cyclopentylthio moiety.

Properties

IUPAC Name

2-cyclopentylsulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c8-5-6-9-7-3-1-2-4-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBBSMWTJGXZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Grignard Formation

The Grignard approach, widely used for introducing alkyl or aryl groups, can be adapted for [2-(cyclopentylthio)ethyl]amine. A method analogous to the synthesis of 2-thiophene ethylamine involves bromination of cyclopentanethiol to form 2-bromocyclopentanethiol, though direct bromination of thiols is less common. Alternatively, cyclopentanethiol may undergo metallation to generate a thiolate intermediate, which reacts with ethylene oxide.

For example:

  • Metallation : Cyclopentanethiol reacts with magnesium in tetrahydrofuran (THF) to form cyclopentylthiolate-MgBr.
  • Ethylene Oxide Addition : The thiolate attacks ethylene oxide, yielding 2-(cyclopentylthio)ethanol.
  • Conversion to Amine : The alcohol is esterified (e.g., with tosyl chloride) and subjected to ammonolysis under pressure (0.5–1.5 MPa) to replace the tosyl group with an amine.

This method mirrors the industrial synthesis of 2-thiophene ethylamine, where yields of 60–70% are reported for analogous steps. Challenges include controlling the regioselectivity of ethylene oxide addition and minimizing side reactions during ammonolysis.

Limitations and Optimization

Grignard reactions require anhydrous conditions and careful temperature control (−10°C to 10°C during bromination). The use of toxic reagents like bromine or hydrogen bromide necessitates robust safety protocols. Yield improvements may involve optimizing the molar ratio of cyclopentanethiol to magnesium (typically 1:1.1–1.5) and employing phase-transfer catalysts such as tetrabutylammonium chloride.

Aziridine Ring-Opening Strategy

N-Protected Aziridine Intermediate

A patented route for 2-thiophene ethylamine employs N-protected aziridine derivatives. For [2-(cyclopentylthio)ethyl]amine, cyclopentanethiol could react with N-(phosphoric acid ester)-aziridine:

  • Addition Reaction : Cyclopentanethiol attacks the strained aziridine ring in anhydrous dichloromethane, forming N-(protecting group)-[2-(cyclopentylthio)ethyl]amine.
  • Deprotection : Acidic hydrolysis (e.g., 6M HCl, 60–100°C) removes the protecting group, yielding the free amine.

This method benefits from high regioselectivity and avoids volatile intermediates. The choice of protecting group (e.g., Boc or Fmoc) influences reaction efficiency, with reported yields of 65–80% for similar substrates.

Reductive Amination Pathway

Ketone Intermediate Synthesis

Reductive amination offers a two-step route:

  • Aldehyde Formation : Oxidative cleavage of 2-(cyclopentylthio)ethylene (synthesized via Wittig reaction) yields 2-(cyclopentylthio)acetaldehyde.
  • Reductive Amination : The aldehyde reacts with ammonia under hydrogen pressure (3–5 atm) in the presence of a catalyst (e.g., Raney nickel), producing the target amine.

While this method is theoretically viable, the instability of 2-(cyclopentylthio)acetaldehyde may limit practicality. Stabilizing the aldehyde via in situ generation or using sodium cyanoborohydride as a reducing agent could improve yields.

Nucleophilic Substitution Approaches

Haloethylamine Precursors

Reacting cyclopentanethiol with 2-chloroethylamine hydrochloride in basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic displacement:
$$ \text{Cyclopentanethiol} + \text{ClCH₂CH₂NH}_2 \cdot \text{HCl} \xrightarrow{\text{Base}} [2\text{-(Cyclopentylthio)ethyl}]\text{amine} $$

Challenges include the hygroscopic nature of 2-chloroethylamine and competing elimination reactions. Modifying the solvent (e.g., using acetonitrile) and maintaining low temperatures (0–5°C) can enhance selectivity.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on critical parameters:

Method Yield (%) Cost Safety Concerns Scalability
Grignard Reagent 60–70 Medium High (toxic reagents) Moderate
Aziridine Ring-Opening 65–80 High Moderate (aziridine toxicity) High
Reductive Amination 40–55 Low Low Low
Nucleophilic Substitution 50–65 Low Moderate (chloroethylamine) Moderate

Key Observations :

  • The aziridine method offers the best balance of yield and scalability but requires stringent safety measures.
  • Grignard-based synthesis is cost-effective but generates hazardous waste.
  • Reductive amination is less efficient but avoids toxic intermediates.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopentylthio)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives, amine derivatives

    Substitution: Various substituted amines and thioethers

Scientific Research Applications

[2-(Cyclopentylthio)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Cyclopentylthio)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications References
[2-(Cyclopentylthio)ethyl]amine C₇H₁₅NS 145.27 Cyclopentylthio (-S-C₅H₉) Potential ligand, hydrophobic character N/A
{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine C₉H₁₁Cl₂NS 236.16 3,4-Dichlorobenzylthio (-S-CH₂C₆H₃Cl₂) Agrochemical intermediates, bioactivity
Tris{2-[4-(2-pyridyl)pyrimidin-2-ylsulfanyl]ethyl}amine C₃₃H₃₀N₁₀S₃ 662.85 Pyridylpyrimidinylsulfanyl arms Tripodal ligand, supramolecular networks
2-(Thiophen-2-YL)ethylamine C₁₁H₁₃NS₂ 223.40 Thiophene substituents Materials science, electronic applications
Tris(2-chloroethyl)amine (HN3) C₆H₁₂Cl₃N 204.53 Chloroethyl groups Alkylating agent (chemical warfare, chemotherapy)
2-[[2-(Ethylthio)ethyl]thio]amine C₆H₁₅NS₂ 165.32 Dual ethylthio groups Chelation, simpler synthesis

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The cyclopentylthio group in [2-(Cyclopentylthio)ethyl]amine is a weak electron donor, enhancing nucleophilicity at the amine while providing steric bulk. In contrast, chloroethyl groups in Tris(2-chloroethyl)amine (HN3) are strongly electron-withdrawing, increasing reactivity for alkylation . Thiophene-containing analogs (e.g., 2-(Thiophen-2-YL)ethylamine) exhibit aromatic π-system interactions, enabling applications in conductive materials .

Reactivity and Stability

  • Thioethers vs. Chlorides :
    • Thioether linkages (e.g., in [2-(Cyclopentylthio)ethyl]amine) are more stable under physiological conditions than chloroethyl groups, which undergo rapid hydrolysis or alkylation .
    • Dual thioether systems (e.g., 2-[[2-(ethylthio)ethyl]thio]amine) may act as polydentate ligands but lack the hydrophobic profile of cyclopentyl derivatives .

Biological Activity

[2-(Cyclopentylthio)ethyl]amine is an organic compound that has garnered attention for its potential biological activities. It features a cyclopentylthio group attached to an ethylamine backbone, which contributes to its unique chemical properties and interactions with biological systems. This article aims to explore the compound's biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

Research indicates that [2-(Cyclopentylthio)ethyl]amine exhibits several pharmacological properties:

  • Antioxidant Activity : The sulfur atom in the thioether group contributes to antioxidant properties, potentially reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production, indicating potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Evidence suggests that [2-(Cyclopentylthio)ethyl]amine may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease research.

The mechanism by which [2-(Cyclopentylthio)ethyl]amine exerts its effects involves interactions with specific molecular targets, including:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : It may inhibit enzymes associated with inflammatory pathways or oxidative stress responses.
  • Gene Expression Regulation : The compound could influence the expression of genes related to cell survival and inflammation.

Research Findings

Recent studies have explored the biological activity of [2-(Cyclopentylthio)ethyl]amine in various contexts.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases cytokine levels
NeuroprotectiveProtects neuronal cells

Case Studies

  • Antioxidant Activity Investigation : A study demonstrated that [2-(Cyclopentylthio)ethyl]amine significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, indicating its potential as a neuroprotective agent against oxidative stress-related damage.
  • Anti-inflammatory Effects : In vitro studies showed that treatment with [2-(Cyclopentylthio)ethyl]amine resulted in a marked decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
  • Neuroprotection Studies : Research involving animal models of neurodegeneration revealed that administration of [2-(Cyclopentylthio)ethyl]amine improved cognitive function and reduced neuronal loss in the hippocampus, suggesting its therapeutic potential for conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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